molecular formula C18H24IN3O3S B056259 Biotinylmonoiodotyramine CAS No. 112242-36-1

Biotinylmonoiodotyramine

Cat. No.: B056259
CAS No.: 112242-36-1
M. Wt: 487.4 g/mol
InChI Key: VUSGDMJLYUSDDM-LVCSBNNFSA-N
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Description

Biotinylmonoiodotyramine, also known as this compound, is a useful research compound. Its molecular formula is C18H24IN3O3S and its molecular weight is 487.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

112242-36-1

Molecular Formula

C18H24IN3O3S

Molecular Weight

487.4 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(4-hydroxy-3-(125I)iodanylphenyl)ethyl]pentanamide

InChI

InChI=1S/C18H24IN3O3S/c19-12-9-11(5-6-14(12)23)7-8-20-16(24)4-2-1-3-15-17-13(10-26-15)21-18(25)22-17/h5-6,9,13,15,17,23H,1-4,7-8,10H2,(H,20,24)(H2,21,22,25)/t13-,15-,17-/m0/s1/i19-2

InChI Key

VUSGDMJLYUSDDM-LVCSBNNFSA-N

SMILES

C1C2C(C(S1)CCCCC(=O)NCCC3=CC(=C(C=C3)O)I)NC(=O)N2

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCC3=CC(=C(C=C3)O)[125I])NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCC3=CC(=C(C=C3)O)I)NC(=O)N2

Synonyms

iotinylmonoiodotyramine
N-(4-hydroxy-3-iodophenylethyl)biotin amide
N-(beta-(4-hydroxy-3-iodophenyl)ethyl)biotinamide
N-HIPEBA

Origin of Product

United States

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